(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester (hereafter referred to by its full systematic name) is a chiral pyrrolidine derivative with a tert-butyl carbamate protective group and a 2-amino-acetylamino substituent at the 3-position of the pyrrolidine ring. This compound has garnered attention in medicinal chemistry due to its role as a selective inhibitor of protein-protein interactions (PPIs). Specifically, it was identified as a hit in virtual screening campaigns targeting the coiled-coil disorder-to-order transition region of methyl-CpG-binding domain protein 2 (MBD2), which is critical for its interaction with p66α, a component of the NuRD chromatin-remodeling complex . The compound demonstrated anti-metastasis activity in preclinical studies by disrupting the MBD2–p66α complex, thereby inhibiting cancer cell migration and invasion . Its synthesis and structural features are pivotal for its bioactivity, with the tert-butyl ester enhancing solubility and the amino-acetylamino group enabling hydrogen bonding with target residues.
Properties
IUPAC Name |
tert-butyl (3S)-3-[(2-aminoacetyl)amino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-5-4-8(7-14)13-9(15)6-12/h8H,4-7,12H2,1-3H3,(H,13,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNSQKNGVKRSAL-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601149467 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[(2-aminoacetyl)amino]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601149467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193269-79-3 | |
| Record name | 1,1-Dimethylethyl (3S)-3-[(2-aminoacetyl)amino]-1-pyrrolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193269-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (3S)-3-[(2-aminoacetyl)amino]-1-pyrrolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601149467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Amino Group: Amination reactions are used to introduce the amino group at the desired position.
Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Hydrolysis of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions, a critical step in synthetic workflows.
Reaction Conditions :
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Reagents : Trifluoroacetic acid (TFA) or HCl in dioxane/water mixtures.
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Typical Outcome : Deprotection yields the free pyrrolidine amine, enabling further functionalization .
| Reaction Type | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | TFA/DCM (1:1), 2 h, RT | Deprotected pyrrolidine | >95% |
Mechanistic Insight :
Protonation of the carbamate oxygen followed by elimination of CO₂ and tert-butanol generates the free amine .
Nucleophilic Substitution at the Amide Group
The 2-aminoacetamido side chain participates in nucleophilic reactions, particularly in peptide coupling or alkylation.
Example Reaction :
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Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields N-alkylated derivatives.
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Acylation : Reacts with activated carboxylic acids (e.g., NHS esters) to form stable tertiary amides.
| Reaction Type | Reagents | Product | Application | Reference |
|---|---|---|---|---|
| Acylation | NHS-activated carboxylic acid, DIPEA, DMF | Peptide-conjugated derivative | Drug discovery intermediates |
Key Data :
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Coupling Efficiency : >80% when using HATU/DIPEA in DMF.
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Steric Effects : The (S)-stereochemistry at C3 minimizes steric hindrance, enhancing reaction rates .
Reductive Amination
The primary amine in the 2-aminoacetamido group undergoes reductive amination with aldehydes or ketones.
Protocol :
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Conditions : Sodium cyanoborohydride (NaBH₃CN), methanol/acetic acid, RT .
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Scope : Compatible with aromatic and aliphatic carbonyl compounds .
Example :
| Substrate | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Benzaldehyde | NaBH₃CN, MeOH/HOAc | N-Benzyl-2-aminoacetamido-pyrrolidine | 75% |
Metal-Catalyzed Cross-Coupling
The Boc-protected amine can be modified via Suzuki-Miyaura or Buchwald-Hartwig couplings after deprotection.
Documented Case :
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Suzuki Coupling : Deprotected pyrrolidine reacts with aryl boronic acids (Pd(dppf)Cl₂, K₂CO₃) to form biaryl amine derivatives .
Limitations :
Stability Under Basic Conditions
The compound exhibits stability in mild bases (e.g., aqueous NH₃) but degrades in strong bases (e.g., NaOH).
Critical Data :
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Base Stability : Stable in 28% NH₄OH/MeOH at 20°C for 48 h .
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Degradation Pathway : Base-induced cleavage of the amide bond at elevated temperatures .
| Condition | Stability | Degradation Product | Reference |
|---|---|---|---|
| 28% NH₄OH, 48 h | Stable (>95% intact) | None | |
| 1M NaOH, 60°C | Partial decomposition | Pyrrolidine-3-amine |
Scientific Research Applications
Biological Activities
Research indicates that (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester exhibits several noteworthy biological activities:
- Antioxidant Properties : Similar compounds have demonstrated the ability to scavenge free radicals, contributing to cellular protection against oxidative stress. This property is particularly relevant in developing treatments for diseases characterized by oxidative damage.
- Antimicrobial Activity : Derivatives of this compound have shown efficacy against various bacterial strains, suggesting potential applications in developing novel antimicrobial agents. The structural similarities with known antibiotics may facilitate further exploration in this domain.
- Neuroprotective Effects : Some studies suggest that compounds with a pyrrolidine structure may exert protective effects on neuronal cells, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesis Overview
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Ammonium hydroxide, sodium iodide | Methanol at room temperature for 48 hours | 96.8% |
This efficient synthesis pathway highlights the compound's accessibility for research and development purposes.
Comparative Analysis with Related Compounds
To better understand the unique properties of (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, a comparison with other amino acids and derivatives can be insightful:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Glycine | Simple amino acid | Neurotransmitter | Smallest amino acid |
| L-Alanine | Methyl side chain | Energy metabolism | Non-polar character |
| L-Proline | Pyrrolidine ring | Collagen synthesis | Unique cyclic structure |
| L-Cysteine | Sulfur-containing | Antioxidant | Involved in protein folding |
This comparison illustrates that (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester combines features from both amino acids and esters, potentially leading to diverse biological activities not observed in simpler compounds .
Neuroprotective Potential
A study investigating neuroprotective agents highlighted that pyrrolidine derivatives could inhibit neuronal apoptosis induced by oxidative stress. The findings suggested that (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester might serve as a lead compound for developing neuroprotective drugs .
Antimicrobial Applications
Another research effort focused on the antimicrobial properties of similar compounds, demonstrating effectiveness against multi-drug resistant bacterial strains. The results indicated that derivatives like (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester could be explored further for pharmaceutical applications targeting bacterial infections .
Mechanism of Action
The mechanism of action of (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Bioactivity
Stereochemical Considerations
Substituent Effects
- Replacement of the amino-acetylamino group with a cyclopropylamino moiety () introduces steric hindrance, which may reduce binding affinity but improve metabolic stability .
Research Findings and Implications
- Molecular Docking Insights: The parent compound’s binding mode to MBD2 was predicted to involve hydrogen bonds between its amino-acetylamino group and residues in the coiled-coil region, stabilizing the disordered-to-ordered transition .
- Synthetic Utility : The tert-butyl ester group in all analogs facilitates purification and improves solubility during in vitro assays, as evidenced by its widespread use in medicinal chemistry (e.g., ) .
Biological Activity
(S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester, with the CAS number 193269-79-3, is a compound that has garnered attention for its potential biological activities. Its molecular formula is CHNO and it has a molecular weight of approximately 243.3 g/mol. This compound is part of a class of molecules that have been explored for their roles in drug development, particularly in the context of targeted protein degradation and other therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 243.3 g/mol |
| CAS Number | 193269-79-3 |
The biological activity of (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester can be understood through its role in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that promote the degradation of specific proteins by recruiting E3 ligases to target proteins, leading to their ubiquitination and subsequent proteasomal degradation. The incorporation of an ester moiety, as seen in this compound, can enhance membrane permeability and bioactivity, making it a promising candidate for drug development .
Biological Activity and Case Studies
- Targeted Protein Degradation : Research indicates that compounds with similar structures to (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester have been successful in enhancing the degradation of target proteins. For example, modifications in linker length and lipophilicity have shown to increase the efficacy of PROTACs in cellular environments .
- Cytotoxicity Studies : In vitro studies have demonstrated that ester derivatives can induce cytotoxic effects on cancer cell lines while maintaining selectivity for target proteins. These findings suggest that (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester may exhibit similar properties, potentially leading to therapeutic applications in oncology .
- Membrane Permeability : The introduction of an ester group has been linked to increased membrane permeability compared to amide counterparts. This characteristic is crucial for drug candidates as it affects bioavailability and overall efficacy in biological systems .
Research Findings
Recent studies have highlighted the significance of structural modifications in enhancing the biological activity of pyrrolidine derivatives:
- Ester vs Amide : The substitution from amide to ester has shown a marked increase in membrane permeability without compromising the binding affinity to target proteins .
- Cytotoxicity Assessment : Compounds structurally related to (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester were tested against various cancer cell lines, demonstrating significant cytotoxic effects. The results suggest a potential pathway for developing new anticancer therapies .
Q & A
Q. What are the common synthetic routes for (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester?
- Methodological Answer : The synthesis typically involves a multi-step process starting with pyrrolidine derivatives. Key steps include:
- Activation : The carboxylic acid group in pyrrolidine precursors is activated using reagents like thionyl chloride to form acid chlorides .
- Esterification : Reaction with tert-butyl alcohol in the presence of a base (e.g., triethylamine) to form the tert-butyl ester .
- Aminoacetylation : Introduction of the 2-aminoacetyl group via coupling agents (e.g., HATU or EDC) under inert conditions.
- Purification : Silica gel chromatography (gradient elution with petroleum ether/ethyl acetate) is commonly used to isolate the product .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Characterization involves:
- Nuclear Magnetic Resonance (NMR) : H and C NMR are used to confirm stereochemistry and functional groups. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while pyrrolidine ring protons show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks).
- HPLC : Purity analysis using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How does (S)-3-(2-Amino-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester interact with Methyl-CpG-binding domain protein 2 (MBD2)?
- Methodological Answer : The compound binds MBD2 via electrostatic interactions at a site adjacent to the p66α-binding region. Comparative studies with analogs (e.g., ABA) reveal:
- Specificity : Unlike ABA, this compound does not bind p66α nonspecifically, as shown by surface plasmon resonance (SPR) assays .
- Docking Simulations : AutoDock Vina predicts binding modes with a scoring function that accounts for conformational flexibility. Multithreading optimizes computational efficiency for large datasets .
Q. What computational strategies are effective for analyzing its binding modes with intrinsically disordered proteins (IDPs)?
- Methodological Answer :
- Conformational Sampling : Segment IDPs into overlapping 20-residue peptides and generate diverse conformations using folding prediction tools (e.g., AlphaFold2).
- Molecular Docking : Use AutoDock Vina with adjusted scoring functions to prioritize electrostatic and hydrophobic interactions. Parallel processing reduces runtime by ~90% compared to traditional methods .
- Statistical Validation : Z-score analysis distinguishes true binders from false positives in virtual screening libraries .
Q. How can researchers resolve discrepancies in binding affinity data between this compound and structurally similar inhibitors?
- Methodological Answer :
- Comparative Docking : Perform side-by-side docking simulations (e.g., using Schrödinger Suite or GROMACS) to identify key residue interactions. For example, differences in MBD2 binding between this compound and ABA arise from steric clashes in the p66α-binding pocket .
- Experimental Cross-Validation : Validate computational predictions with isothermal titration calorimetry (ITC) or microscale thermophoresis (MST) to quantify binding constants.
- Mutagenesis Studies : Target residues implicated in docking results (e.g., Lys45 or Asp89 in MBD2) to confirm their role in binding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
